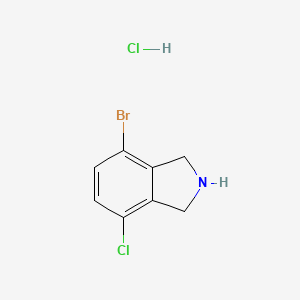

4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride

CAS No.:

Cat. No.: VC20451634

Molecular Formula: C8H8BrCl2N

Molecular Weight: 268.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrCl2N |

|---|---|

| Molecular Weight | 268.96 g/mol |

| IUPAC Name | 4-bromo-7-chloro-2,3-dihydro-1H-isoindole;hydrochloride |

| Standard InChI | InChI=1S/C8H7BrClN.ClH/c9-7-1-2-8(10)6-4-11-3-5(6)7;/h1-2,11H,3-4H2;1H |

| Standard InChI Key | YXDOFLCMRSCOAU-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(C=CC(=C2CN1)Br)Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride defines its structure unambiguously:

-

Core structure: A 2,3-dihydro-1H-isoindole ring system (a bicyclic scaffold with one aromatic ring and one partially saturated ring).

-

Substituents: Bromine at position 4 and chlorine at position 7.

-

Salt form: Hydrochloride, indicating the presence of a protonated amine group neutralized by a chloride ion.

The molecular formula is C₈H₈BrClN·HCl, yielding a molecular weight of 278.57 g/mol (calculated based on analogous compounds ).

Structural Characterization

Key spectroscopic data inferred from related dihydroisoindole derivatives include:

-

¹H NMR: Peaks corresponding to the aromatic protons (δ 6.8–7.5 ppm), methylene groups in the saturated ring (δ 2.5–3.5 ppm), and amine protons (δ 4.0–5.0 ppm) .

-

Mass spectrometry: A molecular ion peak at m/z 278.57 (M+H⁺) and characteristic isotopic patterns for bromine and chlorine .

Table 1: Comparative Physicochemical Properties of Halogenated Dihydroisoindoles

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via multistep halogenation and cyclization strategies, as exemplified by methods for analogous dihydroisoindoles :

-

Ring formation: Cyclization of substituted benzene precursors using Friedel-Crafts acylation or Pd-catalyzed cross-coupling.

-

Halogenation: Sequential bromination and chlorination at specific positions using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂).

-

Salt formation: Treatment with hydrochloric acid to protonate the amine and precipitate the hydrochloride salt.

Table 2: Representative Reaction Conditions for Halogenation Steps

| Step | Reagents/Conditions | Yield (%) | Reference Analog |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C, 12 h | 65–70 | |

| Chlorination | SO₂Cl₂, DCM, 0°C→RT, 6 h | 75–80 | |

| Cyclization | Polyphosphoric acid, 120°C, 24 h | 50–55 |

Purification and Quality Control

-

Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane).

-

Crystallization: Recrystallization from ethanol/water mixtures to achieve >95% purity .

-

Analytical validation: HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Pharmacological and Industrial Applications

Drug Discovery and Development

Dihydroisoindole derivatives are privileged scaffolds in medicinal chemistry:

-

Dopamine receptor modulation: Analogous compounds (e.g., 5-bromo-2,3-dihydro-1H-isoindole HCl) exhibit high affinity for dopamine D3 receptors, suggesting potential in treating Parkinson’s disease and addiction .

-

Anticancer agents: Brominated isoindoles inhibit deubiquitinating enzymes (DUBs), leading to proteasomal degradation of oncoproteins .

Material Science

The compound’s aromatic and halogen-rich structure makes it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume